1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol
Overview
Description
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol is a compound with the molecular formula C11H14N6O5 . It is also known by its synonyms such as 1-Methyl-1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and DA 3853 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.27 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 4, and a Topological Polar Surface Area of 148 Ų .Scientific Research Applications
Supramolecular Assembly
1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has been studied in the context of supramolecular chemistry. A research conducted by Cheruzel, Mashuta, and Buchanan (2005) explored the self-assembly of bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine and boric acid, resulting in a structure containing bundled antiparallel imidazole-boric acid helices and boric acid filled one-dimensional channels (Cheruzel, Mashuta, & Buchanan, 2005).
Transition-Metal Coordination Polymers
In another study, Hao et al. (2014) synthesized four coordination polymers using bent bis(imidazole) 1,3-bis(imidazol-l-yl-methyl)benzene (mbix) and isophthalic acid or 5-methylisophthalic acid ligands. These complexes demonstrated unique structural properties and potential applications in luminescence and catalysis (Hao et al., 2014).
Antimicrobial and Anticancer Properties
Şenkardeş et al. (2020) focused on the synthesis of novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives and evaluated their in vitro antimicrobial activity and cytotoxic effects, indicating significant antimicrobial activity and nontoxic properties (Şenkardeş et al., 2020).
Metal Complexes and Catalytic Properties
Long et al. (1999) synthesized metal complexes with 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol (BIPO) and evaluated their hydrolytic properties. They found that these complexes showed promising catalytic activities (Long et al., 1999).
Ionic Liquids and Gas Solubility
The compound's potential applications in ionic liquids were explored by Anthony et al. (2005), who investigated the solubility of various gases in ionic liquids containing imidazolium-based compounds. Their findings suggest a significant influence of the anion in the gas solubilities (Anthony et al., 2005).
Synthesis and Structural Analysis
Various studies have also focused on the synthesis and structural characterization of complexes and coordination polymers derived from 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol and related compounds. These studies have contributed to the understanding of the compound's chemical behavior and potential applications in catalysis and material science (Zhang et al., 2008); (Zhang et al., 2007); (Ma & You, 2007).
Future Directions
The future directions for research on 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, they could be potential candidates for the development of new drugs .
properties
IUPAC Name |
1,3-bis(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O5/c1-7-12-3-10(16(19)20)14(7)5-9(18)6-15-8(2)13-4-11(15)17(21)22/h3-4,9,18H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOLQMBIYJYWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2C(=NC=C2[N+](=O)[O-])C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876468 | |
Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol | |
CAS RN |
74550-92-8 | |
Record name | 1H-Imidazole-1-ethanol, 2-methyl-alpha-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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